Etridiazole: A Technical Guide to its Chemical Properties, Structure, and Analysis
Etridiazole: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etridiazole, an organochlorine fungicide, is a member of the 1,2,4-thiadiazole class of compounds.[1] It is primarily utilized for the control of soil-borne diseases caused by Pythium and Phytophthora species in various agricultural and horticultural settings.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies related to etridiazole, intended to serve as a comprehensive resource for researchers and professionals in the fields of agrochemistry, environmental science, and drug development.
Chemical and Physical Properties
Etridiazole is characterized as a pale yellow liquid in its pure form, though technical grade products may appear as a reddish-brown liquid.[1] It possesses a mild, persistent odor.[1] Key quantitative chemical and physical properties are summarized in the tables below for ease of reference and comparison.
Table 1: General Chemical Properties of Etridiazole
| Property | Value |
| IUPAC Name | 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole[1][2] |
| Chemical Formula | C₅H₅Cl₃N₂OS[2][3][4][5] |
| Molecular Weight | 247.52 g/mol [6] |
| CAS Number | 2593-15-9[2] |
| Appearance | Pure: Pale yellow liquid; Technical: Reddish-brown liquid[1] |
| Odor | Mild and persistent[1] |
Table 2: Physicochemical Properties of Etridiazole
| Property | Value |
| Melting Point | 22 °C[1][6] |
| Boiling Point | 95 °C at 1 mmHg[1][6] |
| Density | 1.497 g/cm³ at 25 °C[1][6] |
| Vapor Pressure | 0.011 mmHg at 25 °C[6] |
| Water Solubility | 117 mg/L at 25 °C[7] |
| LogP (Octanol/Water Partition Coefficient) | 3.37[1][6] |
| pKa | 2.77[1] |
| Flash Point | 154.5 °C (open cup)[1][8] |
Chemical Structure
The chemical structure of etridiazole consists of a 1,2,4-thiadiazole ring substituted with an ethoxy group at position 5 and a trichloromethyl group at position 3.[1]
Table 3: Structural Identifiers for Etridiazole
| Identifier | String |
| SMILES | CCOC1=NC(=NS1)C(Cl)(Cl)Cl[1][3] |
| InChI | InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3[1][3][5] |
| InChIKey | KQTVWCSONPJJPE-UHFFFAOYSA-N[1][3][5] |
Experimental Protocols
Synthesis of Etridiazole
Etridiazole can be synthesized through the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol.[1] An alternative synthesis route starts from acetonitrile.[1] While detailed industrial synthesis protocols are proprietary, a laboratory-scale synthesis can be conceptualized as follows:
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Etridiazole.
Disclaimer: This is a conceptual workflow. The synthesis of etridiazole should only be attempted by qualified chemists in a well-equipped laboratory with appropriate safety precautions, as it involves hazardous materials and intermediates.
Analytical Methodologies
The determination of etridiazole residues in environmental and biological matrices is crucial for monitoring and risk assessment. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques.
1. Analysis of Etridiazole in Soil by GC-MS
This protocol is based on the methods described for the analysis of etridiazole and its degradates in soil.
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Sample Preparation:
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Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.
-
Add an extraction solvent, such as a mixture of dichloromethane and acetone (e.g., 75:25 v/v).
-
Shake vigorously for a specified period (e.g., 30 minutes) to ensure efficient extraction.
-
Centrifuge the sample to separate the soil particles from the solvent.
-
Carefully transfer the supernatant (the solvent extract) to a clean tube.
-
The extract can be concentrated, for example, by evaporation under a gentle stream of nitrogen, and then reconstituted in a suitable solvent for GC-MS analysis.
-
-
GC-MS Instrumental Parameters (Illustrative):
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: Agilent DB-5MS (15 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 65 °C, hold for 2 minutes, then ramp to 150 °C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Single quadrupole or tandem quadrupole.
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Ionization Mode: Electron Ionization (EI).
-
Monitored Ions (m/z): For quantification and confirmation of etridiazole, specific ions are monitored (e.g., m/z 211.00, 185.00, and 183.00).
-
2. Analysis of Etridiazole in Water by LC-MS/MS
This protocol is adapted from methods for the analysis of etridiazole in surface and ground water.
-
Sample Preparation (Solid-Phase Extraction - SPE):
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Condition a solid-phase extraction cartridge (e.g., Oasis MAX) with appropriate solvents (e.g., methanol followed by water).
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Pass a known volume of the water sample through the conditioned SPE cartridge. Etridiazole will be retained on the sorbent.
-
Wash the cartridge to remove interfering substances.
-
Elute the etridiazole from the cartridge using a suitable solvent (e.g., 2% trifluoroacetic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumental Parameters (Illustrative):
-
Liquid Chromatograph: Shimadzu Nexera series UHPLC or similar.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
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Transitions: Monitor specific precursor-to-product ion transitions for quantification and confirmation of etridiazole.
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Mode of Action and Metabolic Pathways
Inhibition of Lipid Peroxidation
The primary mode of action of etridiazole as a fungicide is the inhibition of lipid peroxidation.[9] Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes. By inhibiting this process, etridiazole disrupts the integrity and function of fungal cell membranes, ultimately leading to cell death.
Caption: Etridiazole's mode of action via inhibition of lipid peroxidation.
Metabolic Pathways
Etridiazole is metabolized in both plants and animals.
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In Plants: Studies in cotton have shown that etridiazole is taken up systemically and is eventually degraded into naturally occurring compounds. The metabolic process involves dechlorination and the splitting of the thiadiazole ring, leading to the formation of urea and fatty acids.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etridiazole | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modification of the existing maximum residue levels for etridiazole in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cotton.org [cotton.org]
